2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
CAS No.: 850937-11-0
Cat. No.: VC4203395
Molecular Formula: C18H23N3O3S
Molecular Weight: 361.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850937-11-0 |
|---|---|
| Molecular Formula | C18H23N3O3S |
| Molecular Weight | 361.46 |
| IUPAC Name | 2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C18H23N3O3S/c1-3-23-15-6-4-14(5-7-15)17-19-20-18(24-17)25-12-16(22)21-10-8-13(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3 |
| Standard InChI Key | FARXEAUTUDHMLQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC(CC3)C |
Introduction
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound classified as a thioether and a derivative of 1,3,4-oxadiazole. It features a unique combination of an oxadiazole ring and a piperidine moiety, which are known for their biological activity and potential pharmaceutical applications. This compound is noted for its antibacterial properties and is referenced in various patent applications related to medicinal chemistry.
Synthesis
The synthesis of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone typically involves several key steps. These methods often require careful control of reaction conditions such as temperature and solvent choice (often organic solvents like dichloromethane) to optimize yield and purity.
Synthesis Steps
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Starting Materials: The synthesis begins with readily available precursors.
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Reaction Conditions: Specific conditions such as temperature and solvent choice are crucial.
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Purification: Techniques like chromatography may be used to purify the final product.
Biological Activity
Oxadiazole derivatives, including 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone, are known for their diverse biological activities. These compounds have shown significant antimicrobial and anticancer properties. The presence of the ethoxyphenyl group enhances lipophilicity, potentially improving bioavailability.
Biological Activities Table
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Promising activities, particularly against certain cancer cell lines |
| Mechanism | Likely involves interaction with enzymes or receptors |
Applications
The applications of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone span various fields, including medicinal chemistry. Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Development of antimicrobial agents |
| Pharmaceutical Research | Investigation into anticancer properties |
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